molecular formula C12H12ClFN2OS B2939443 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851802-64-7

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2939443
CAS No.: 851802-64-7
M. Wt: 286.75
InChI Key: VVIMEFLLBGIASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5-dihydro-1H-imidazole core, a partially saturated heterocycle that balances rigidity and conformational flexibility. Key substituents include:

  • 2-Chloro-6-fluorophenylmethylsulfanyl group: Positioned at the 2nd carbon of the imidazole ring, this group introduces ortho-chloro and para-fluoro substituents on the benzene ring, enhancing electronegativity and steric bulk.
  • Acetyl group (ethanone): Attached to the 1st nitrogen of the imidazole, this electron-withdrawing group may modulate electronic properties and solubility.

The combination of chlorine and fluorine substituents likely enhances target binding via halogen bonding and hydrophobic interactions, while the acetyl group could influence metabolic stability .

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2OS/c1-8(17)16-6-5-15-12(16)18-7-9-10(13)3-2-4-11(9)14/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIMEFLLBGIASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazole Core

2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole
  • Key Difference : Lacks the acetyl group at the 1-position of the imidazole.
  • Implications: Reduced steric hindrance and polarity compared to the target compound. The absence of the acetyl group may decrease solubility and alter metabolic pathways.
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
  • Key Differences: Contains a ketone at position 5 (dihydroimidazol-5-one core) instead of the acetyl group at position 1.
  • This may result in weaker target affinity compared to the target compound .

Modifications in Aromatic Substituents

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CM834797)
  • Key Differences :
    • 4-Fluorophenyl group instead of 2-chloro-6-fluorophenyl.
    • Xanthene-9-carbonyl group replaces the acetyl group.
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole (CM834985)
  • Key Difference : Retains the 2-chloro-6-fluorophenyl group but substitutes the acetyl with a xanthene-9-carbonyl group .
  • Implications : The xanthene moiety adds significant bulk, which may enhance binding to hydrophobic pockets but complicate synthesis and bioavailability .

Electronic and Steric Effects

Compound Substituent (Position) Key Features Potential Impact
Target Compound 2-Chloro-6-fluorophenyl (C2), Acetyl (N1) High electronegativity, moderate steric bulk Enhanced target affinity, balanced solubility
2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole None (N1) Reduced polarity Lower solubility, possible metabolic instability
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 2-Chlorophenyl (C1), Ketone (C5) Weaker electronegativity, altered tautomerism Reduced halogen bonding, variable hydrogen-bonding capacity
CM834985 Xanthene-9-carbonyl (N1) High lipophilicity, large steric bulk Improved membrane permeability, potential synthesis challenges

Research Findings and Implications

  • Fluorine vs. Chlorine: The 2-chloro-6-fluorophenyl group in the target compound provides dual halogen interactions, likely improving binding specificity compared to mono-halogenated analogs .
  • Acetyl Group Role: The acetyl group may enhance solubility and metabolic stability relative to non-acetylated analogs (e.g., compound) or bulkier substituents (e.g., xanthene derivatives) .
  • Discontinued Analogs : The discontinuation of 2-([(2-Chloro-6-fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole suggests that the acetyl group in the target compound addresses prior limitations, though explicit data is unavailable .

Biological Activity

The compound 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one , also known as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antimalarial, and cytotoxic properties.

  • Molecular Formula : C16H14ClFN2O2S2
  • Molecular Weight : 384.87 g/mol
  • IUPAC Name : 1-(benzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing significant potential in multiple therapeutic areas.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. A summary of its antimicrobial activity is presented in Table 1.

Activity Type Tested Against Results
AntimicrobialStaphylococcus aureusSignificant inhibition observed
Escherichia coliStrong antibacterial effect
Pseudomonas aeruginosaModerate inhibition

Antimalarial Activity

In studies evaluating antimalarial efficacy, the compound demonstrated a reduction in parasitemia levels in vivo against Plasmodium falciparum, indicating its potential as an antimalarial agent.

Cytotoxicity

The cytotoxic effects of the compound were evaluated on various cancer cell lines. The results indicated selective toxicity, with IC50 values suggesting effective inhibition of cell proliferation:

Cell Line IC50 Value (µM) Selectivity
HeLa (Cervical)15.5Selective toxicity noted
MCF7 (Breast)12.3Higher toxicity compared to normal cells
A549 (Lung)20.7Moderate selectivity

Case Studies and Research Findings

Recent studies have highlighted the mechanism of action and structure-activity relationships (SAR) associated with this compound:

  • Mechanism of Action : The compound's antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This was demonstrated through assays that measured inhibition of nucleic acid and peptidoglycan production in bacterial cultures.
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of the chloro and fluorine substituents on the phenyl ring significantly enhances the biological activity of the compound. Variations in substitution patterns have been studied to optimize efficacy against specific pathogens.
  • Comparative Analysis : In comparative studies with related compounds, this imidazole derivative showed superior activity against certain strains of bacteria and cancer cells, as summarized in Table 2.
Compound Name Biological Activity Reference
This compoundAntimicrobial, AntimalarialCurrent Study
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleAntimicrobialJain et al., 2021
Benzothiazole HydrazonesAntimalarialThomason et al., 2016

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.